H-Gly-Lys-OH-2HCl

Description

Properties

IUPAC Name |

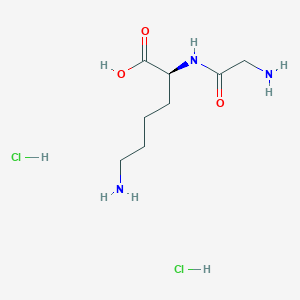

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGICWHRIZBISV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Lys-OH-2HCl typically involves the condensation of glycine and lysine. One common method is the mixed anhydride method, where glycine benzyl ester hydrochloride is condensed with N2, N6-dicarbobenzoxylysine (N2, N6-(Cbz)2Lys) hydrazide to produce the protected dipeptide. The final step involves removing the protective groups using hydrogenolysis over a nickel-rhenium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Lys-OH-2HCl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original dipeptide.

Scientific Research Applications

H-Gly-Lys-OH-2HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in protein metabolism and as a substrate for enzyme assays.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of cosmetics and as an additive in food products.

Mechanism of Action

The mechanism of action of H-Gly-Lys-OH-2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in protein metabolism, influencing various biochemical pathways. Additionally, it can bind to receptors and modulate their activity, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

H-Lys-Lys-Gly-OH: A tripeptide with similar properties but containing an additional lysine residue.

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with different amino acid composition and potential immunological activity.

Uniqueness

H-Gly-Lys-OH-2HCl is unique due to its specific dipeptide structure, which imparts distinct biochemical properties. Its simplicity and ease of synthesis make it a valuable compound for various research applications.

Biological Activity

H-Gly-Lys-OH-2HCl, a tripeptide consisting of glycine (Gly) and lysine (Lys), has garnered significant attention in scientific research due to its diverse biological activities. This article explores its role in protein metabolism, therapeutic potential, and various biochemical interactions, supported by relevant studies and data.

1. Overview of this compound

This compound is primarily utilized in peptide synthesis and as a substrate for enzyme assays. Its structure allows it to participate in various biochemical pathways, making it a valuable compound in both research and industrial applications. The compound is known for its ability to enhance protein metabolism in mammals, acting as a building block for more complex peptides.

2. Biological Activity

2.1 Mechanism of Action

The primary mechanism through which this compound exerts its biological effects involves the modulation of protein synthesis pathways. It interacts with specific targets by extending peptide chains from the C-terminus, facilitating the synthesis of peptides such as lysyllysine.

2.2 Pharmacokinetics

The pharmacokinetic profile of this compound indicates its efficient absorption and distribution within biological systems, which is crucial for its role as a therapeutic agent. Studies have shown that the compound can be effectively synthesized using methods such as the mixed anhydride technique, which enhances its availability for biological applications.

3.2 Role in Protein Metabolism

Research has indicated that peptides like this compound play a vital role in enhancing protein metabolism. In animal models, administration of similar tripeptides has led to increased levels of thyroid-stimulating hormone (TSH) and thyroid hormones (T3 and T4), suggesting a regulatory effect on metabolic processes . This aligns with findings that peptides can influence hormonal activity and overall metabolic health.

4. Comparative Data Table

5. Conclusion

The biological activity of this compound is multifaceted, encompassing roles in protein metabolism and potential therapeutic applications. While direct studies on this specific tripeptide are still emerging, the existing literature on related compounds provides a promising outlook on its utility in biomedical research and applications. Future studies should focus on elucidating the precise mechanisms by which this compound operates within biological systems to fully harness its potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.